molecular formula C22H23ClFN5O3S B2776753 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251627-39-0

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2776753
CAS No.: 1251627-39-0
M. Wt: 491.97
InChI Key: CBERTJNLJWWPRT-UHFFFAOYSA-N
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Description

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a methoxybenzyl group, and a piperidine ring

Preparation Methods

The synthesis of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzoyl group, and the attachment of the methoxybenzyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential effects on biological systems.

    Medicine: It could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

  • 1-(3-fluorobenzoyl)-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxylate
  • 1-(3-fluorobenzoyl)-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxylamide These compounds share similar structural features but may differ in their specific functional groups or overall structure, leading to differences in their chemical properties and potential applications.

Properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O3S/c1-27-15-17(21(30)25-14-16-6-2-4-8-19(16)24)22(26-27)33(31,32)29-12-10-28(11-13-29)20-9-5-3-7-18(20)23/h2-9,15H,10-14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBERTJNLJWWPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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